
Sodium 2-((4-hydroxyphenyl)azo)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((4-hydroxyphenyl)azo)benzoate is an organic compound with the molecular formula C13H9N2NaO3. It is a sodium salt derivative of 2-((4-hydroxyphenyl)azo)benzoic acid. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-((4-hydroxyphenyl)azo)benzoate typically involves the diazotization of 4-aminophenol followed by coupling with salicylic acid. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated control systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-((4-hydroxyphenyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Sodium 2-((4-hydroxyphenyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of sodium 2-((4-hydroxyphenyl)azo)benzoate involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color changes. The compound can also form complexes with metal ions, which can influence its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-((4-hydroxyphenyl)azo)benzoate: Known for its vibrant color and stability.
2-((4-hydroxyphenyl)azo)benzoic acid: Similar structure but lacks the sodium ion, affecting its solubility and reactivity.
4-((2-carboxyphenyl)azo)phenol: Another azo compound with different substitution patterns, leading to variations in color and reactivity.
Uniqueness
This compound stands out due to its unique combination of azo and hydroxyl groups, which confer distinct chemical properties and versatility in various applications .
Eigenschaften
CAS-Nummer |
32050-78-5 |
|---|---|
Molekularformel |
C13H9N2NaO3 |
Molekulargewicht |
264.21 g/mol |
IUPAC-Name |
sodium;2-[(4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H10N2O3.Na/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18;/h1-8,16H,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
YCXJEAJKOCMIQM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=CC=C(C=C2)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



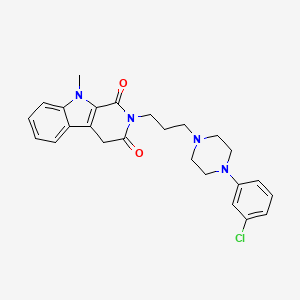
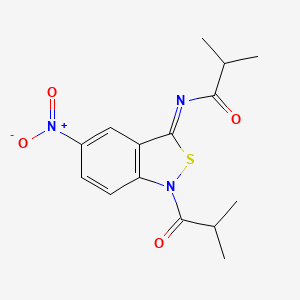
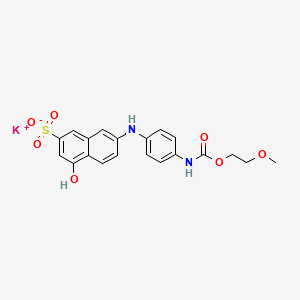


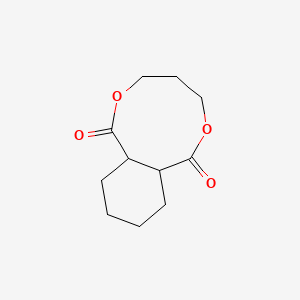
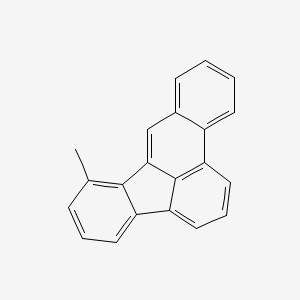
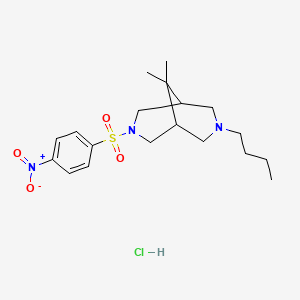
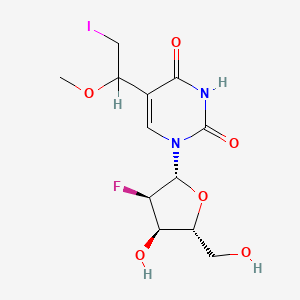

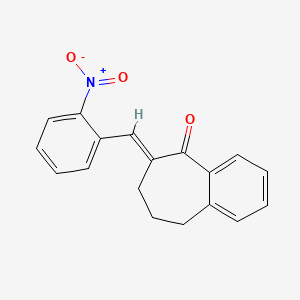
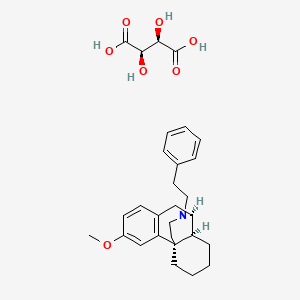
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
